

The Versatile Reagent: A Deep Dive into Methylthiomethyl p-Tolyl Sulfone (MT-Sulfone)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methylthiomethyl p-tolyl sulfone*

Cat. No.: B1630425

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for versatile and reliable reagents is perpetual. **Methylthiomethyl p-tolyl sulfone**, commonly referred to as MT-sulfone, has emerged as a significant player in the synthetic chemist's toolbox. This technical guide provides a comprehensive overview of MT-sulfone, from its fundamental properties to its practical applications, with a focus on the underlying principles that govern its reactivity. For researchers and professionals in drug development, a thorough understanding of such reagents is paramount for the efficient construction of complex molecular architectures.

Part 1: Core Chemical Identity

Methylthiomethyl p-tolyl sulfone is a bifunctional organic compound containing both a sulfone and a thioether group. This unique structural arrangement imparts a rich and versatile chemical reactivity, making it a valuable intermediate in a variety of chemical transformations.

CAS Number and Synonyms

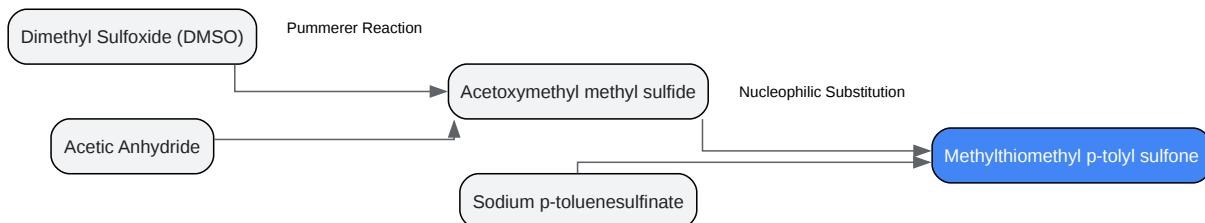
The Chemical Abstracts Service (CAS) has assigned the number 59662-65-6 to **Methylthiomethyl p-tolyl sulfone**^[1]. Due to its widespread use and varied nomenclature in chemical literature, it is known by several synonyms. A clear understanding of these alternative

names is crucial for exhaustive literature searches and unambiguous communication in a research setting.

Synonym	Source
Methyl p-Toluenesulfonylmethyl Sulfide	Santa Cruz Biotechnology[1]
MT-sulfone	Santa Cruz Biotechnology, TCI Chemicals[1][2]
Methylmercaptomethyl p-Tolyl Sulfone	TCI Chemicals, CP Lab Safety[2][3]
(Methylthiomethyl)(4-methylphenyl) sulfone	ChemWhat[4]
p-Tolyl(methylthiomethyl) sulfone	ChemWhat[4]
Tosylmethylmethyl sulfide	ChemWhat[4]
1-methyl-4-(methylsulfanyl)methylsulfonyl)benzene	P&S Chemicals[5]
1-methyl-4-[(methylthio)methylsulfonyl]benzene	P&S Chemicals[5]
4-Methylphenyl (methylsulfanyl)methyl sulfone	P&S Chemicals[5]

Physicochemical Properties

A summary of the key physicochemical properties of **Methylthiomethyl p-tolyl sulfone** is presented below. These properties are essential for its handling, storage, and application in experimental setups.


Property	Value	Source
Molecular Formula	C9H12O2S2	Santa Cruz Biotechnology [1]
Molecular Weight	216.32 g/mol	Santa Cruz Biotechnology, PubChem [1] [6]
Appearance	White to almost white powder or crystals	TCI Chemicals [2]
Melting Point	82.0 to 85.0 °C	TCI Chemicals [2]
Purity	≥98.0% (GC)	TCI Chemicals [2]
Solubility	Insoluble in water	Safety Data Sheet [7]

Part 2: Synthesis and Mechanistic Insights

The utility of **Methylthiomethyl p-tolyl sulfone** in organic synthesis is underscored by its accessibility through reliable synthetic routes. A common and efficient method for its preparation involves the Pummerer reaction of dimethyl sulfoxide (DMSO).

Synthetic Workflow: Pummerer Reaction Approach

An established method for the synthesis of MT-sulfone begins with the Pummerer reaction of DMSO with acetic anhydride. The resulting acetoxyethyl methyl sulfide is then treated with sodium p-toluenesulfinate to yield the final product[\[8\]](#). This process is favored for its efficiency and use of readily available starting materials.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **Methylthiomethyl p-tolyl sulfone** via the Pummerer reaction.

Part 3: Applications in Organic Synthesis

Methylthiomethyl p-tolyl sulfone serves as a versatile reagent for the preparation of a variety of organic compounds. Its utility stems from the ability to function as a formaldehyde equivalent and its capacity to undergo various transformations at the methylene bridge.

Key applications include the synthesis of:

- S-methyl α -ketocarbothioates
- Carboxylic esters
- Five- and six-membered cycloalkanones
- α -methoxy- α -arylacetic esters^[9]

The reactivity of the central methylene group, activated by both the sulfone and the thioether moieties, allows for facile deprotonation and subsequent reaction with electrophiles, forming the basis for its synthetic utility.

Part 4: Spectroscopic Characterization

The identity and purity of **Methylthiomethyl p-tolyl sulfone** are routinely confirmed by a suite of spectroscopic techniques. Representative data is available from various public databases.

- ^1H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl and thiomethyl groups, and the methylene protons.
- ^{13}C NMR: The carbon-13 NMR spectrum complements the ^1H NMR data, showing distinct resonances for each carbon atom in the molecule.
- IR Spectroscopy: Infrared spectroscopy reveals characteristic absorption bands for the sulfone group (S=O stretching) and the aromatic ring.

- Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation.[6][10][11]

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methylthiomethyl p-tolyl sulfone**. It is intended for laboratory use by trained professionals.

Hazard Identification:

- Causes skin irritation (H315)[6]
- Causes serious eye irritation (H319)[6]
- May cause respiratory irritation (H335)[6]

It is recommended to consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information before use[7].

Conclusion

Methylthiomethyl p-tolyl sulfone is a valuable and versatile reagent in organic synthesis, offering a reliable pathway for the introduction of a functionalized one-carbon unit. Its well-defined chemical properties, accessible synthetic routes, and broad range of applications make it an indispensable tool for chemists in both academic and industrial research, particularly in the field of drug discovery and development. A thorough understanding of its reactivity, guided by the principles outlined in this guide, will continue to facilitate the innovation of novel synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. Methylthiomethyl p-Tolyl Sulfone | 59662-65-6 | TCI AMERICA [[tcichemicals.com](#)]
- 3. [calpaclab.com](#) [[calpaclab.com](#)]
- 4. [chemwhat.com](#) [[chemwhat.com](#)]
- 5. [pschemicals.com](#) [[pschemicals.com](#)]
- 6. Methylthiomethyl p-tolyl sulfone | C9H12O2S2 | CID 548421 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 7. [fishersci.com](#) [[fishersci.com](#)]
- 8. [academic.oup.com](#) [[academic.oup.com](#)]
- 9. [academic.oup.com](#) [[academic.oup.com](#)]
- 10. METHYLTHIOMETHYL P-TOLYL SULFONE(59662-65-6) 1H NMR spectrum [[chemicalbook.com](#)]
- 11. METHYLTHIOMETHYL P-TOLYL SULFONE(59662-65-6) IR Spectrum [[m.chemicalbook.com](#)]
- To cite this document: BenchChem. [The Versatile Reagent: A Deep Dive into Methylthiomethyl p-Tolyl Sulfone (MT-Sulfone)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630425#cas-number-and-synonyms-for-methylthiomethyl-p-tolyl-sulfone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com